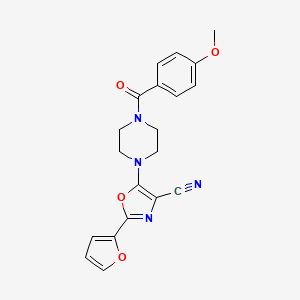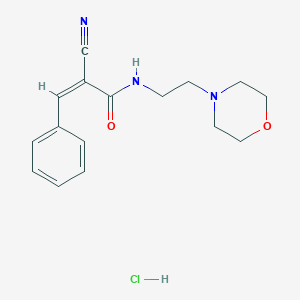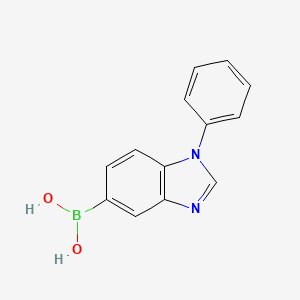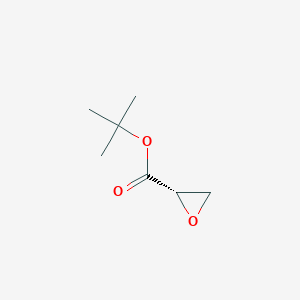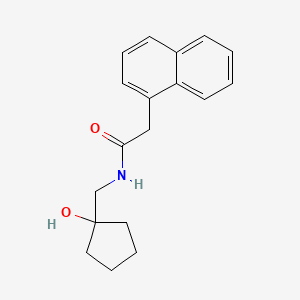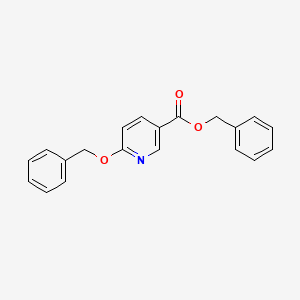![molecular formula C14H19NO2S2 B2724671 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide CAS No. 2415598-98-8](/img/structure/B2724671.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide, also known as compound 1, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 involves the inhibition of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Compound 1 has been shown to inhibit the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory and pro-tumor genes. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to activate the Nrf2 pathway, which is a key pathway involved in antioxidant defense.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as HO-1 and NQO1. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to have low toxicity, making it a safe N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide to work with. However, one limitation of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1. One direction is to further elucidate its mechanism of action, particularly with regards to its effects on the Nrf2 pathway. Another direction is to investigate its potential for the treatment of neurodegenerative diseases, as well as other inflammatory and autoimmune diseases. Furthermore, future studies could investigate the structure-activity relationship of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 and its analogs to optimize its therapeutic potential. Overall, the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 holds great promise for the development of new therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 involves several steps, including the reaction between 3-methylbenzoyl chloride and 6-hydroxy-1,4-dithiepane-6-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1.
Scientific Research Applications
Compound 1 has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. In addition, it has shown potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compound 1 has also been studied as a potential drug candidate for the treatment of diabetes, as it has been shown to have hypoglycemic effects.
properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S2/c1-11-3-2-4-12(7-11)13(16)15-8-14(17)9-18-5-6-19-10-14/h2-4,7,17H,5-6,8-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDONUHLBUEUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2724588.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2724589.png)
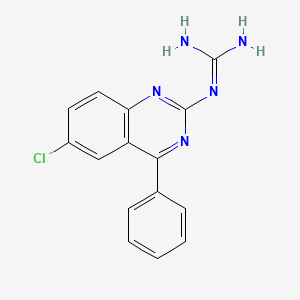
![N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide](/img/structure/B2724594.png)

![3-Chloro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2724597.png)
